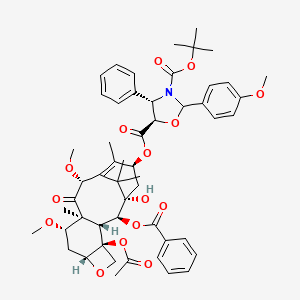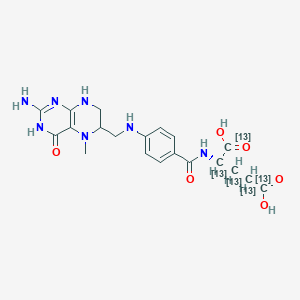
5-Methyltetrahydrofolate-13C5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyltetrahydrofolate-13C5 is an isotopically labeled form of 5-Methyltetrahydrofolic acid, a biologically active form of folate (vitamin B9). This compound is crucial in various biochemical processes, including the synthesis of methionine from homocysteine by donating a methyl group . The isotopic labeling with carbon-13 (13C) makes it particularly useful in scientific research, allowing for precise tracking and analysis in metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 5-Methyltetrahydrofolate-13C5 involves the reduction of folic acid. One method includes the use of potassium borohydride (KBH4) catalyzed by lead nitrate (Pb(NO3)2) in water. This method yields 5,6,7,8-tetrahydrofolic acid, which can then be further processed to obtain 5-Methyltetrahydrofolate . The isotopic labeling is achieved by incorporating 13C into the glutamate moiety of the molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for high yield and purity, often employing advanced chromatographic techniques for purification .
化学反応の分析
Types of Reactions
5-Methyltetrahydrofolate-13C5 undergoes several types of chemical reactions, including:
Reduction: Conversion from folic acid to tetrahydrofolate.
Methylation: Donation of a methyl group to homocysteine to form methionine.
Common Reagents and Conditions
Reduction: Potassium borohydride (KBH4) and lead nitrate (Pb(NO3)2) in aqueous conditions.
Methylation: Methylenetetrahydrofolate reductase (MTHFR) enzyme and methionine synthase.
Major Products
Methionine: Formed from the methylation of homocysteine.
Tetrahydrofolate: Intermediate product in the reduction process.
科学的研究の応用
5-Methyltetrahydrofolate-13C5 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Its applications include:
作用機序
5-Methyltetrahydrofolate-13C5 functions as a methyl donor in the conversion of homocysteine to methionine. This process is facilitated by the enzyme methylenetetrahydrofolate reductase (MTHFR), which converts 5,10-methylenetetrahydrofolate to 5-Methyltetrahydrofolate. The methyl group is then transferred to homocysteine by methionine synthase, forming methionine . This reaction is crucial for maintaining proper methylation processes in the body, including DNA methylation and protein synthesis .
類似化合物との比較
Similar Compounds
Folic Acid: The synthetic form of folate, which must be reduced to tetrahydrofolate to be biologically active.
5,10-Methylenetetrahydrofolate: An intermediate in the folate cycle that is converted to 5-Methyltetrahydrofolate by MTHFR.
10-Formyltetrahydrofolate: Another active form of folate involved in purine synthesis.
Uniqueness
5-Methyltetrahydrofolate-13C5 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. Unlike folic acid, it does not require reduction and is immediately available for biological processes. This makes it particularly valuable in research settings where accurate measurement and tracking of folate metabolism are essential .
特性
分子式 |
C20H25N7O6 |
|---|---|
分子量 |
464.42 g/mol |
IUPAC名 |
(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12?,13-/m0/s1/i6+1,7+1,13+1,14+1,19+1 |
InChIキー |
ZNOVTXRBGFNYRX-HPIGZBGKSA-N |
異性体SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[13C@@H]([13CH2][13CH2][13C](=O)O)[13C](=O)O |
正規SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



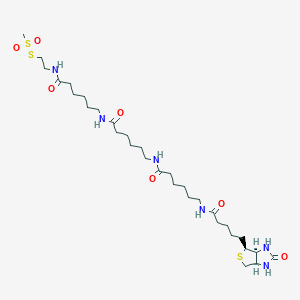

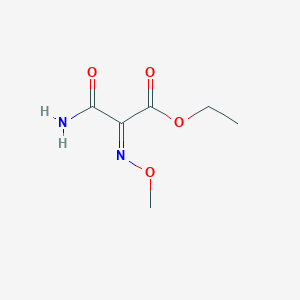
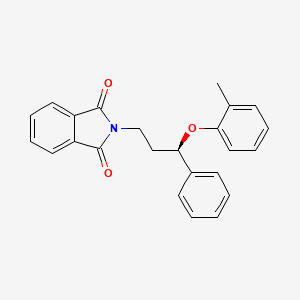
![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)


![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)

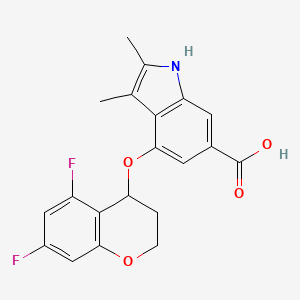

![[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B13842877.png)
